molecular formula C12H13BrFNO B7937194 (2-Bromo-3-fluorophenyl)(piperidin-1-yl)methanone

(2-Bromo-3-fluorophenyl)(piperidin-1-yl)methanone

Cat. No.: B7937194
M. Wt: 286.14 g/mol
InChI Key: RQJDFXUMRAOINL-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)(piperidin-1-yl)methanone is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a piperidinyl methanone group

Properties

IUPAC Name

(2-bromo-3-fluorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-11-9(5-4-6-10(11)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJDFXUMRAOINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the 2 and 3 positions, respectively.

    Formation of Piperidinyl Methanone: The brominated and fluorinated phenyl ring is then reacted with piperidine and a suitable methanone precursor under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes followed by the coupling of the substituted phenyl ring with piperidine and methanone derivatives. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)(piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers use it to study the interactions of halogenated aromatic compounds with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance binding affinity and selectivity, while the piperidinyl methanone group can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-3-fluorophenyl)(piperidin-1-yl)methanone: Similar structure but with a chlorine substituent instead of bromine.

    (2-Bromo-3-chlorophenyl)(piperidin-1-yl)methanone: Similar structure but with a chlorine substituent instead of fluorine.

    (2-Bromo-3-fluorophenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness

(2-Bromo-3-fluorophenyl)(piperidin-1-yl)methanone is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring and the presence of a piperidinyl methanone group. This combination can result in distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

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